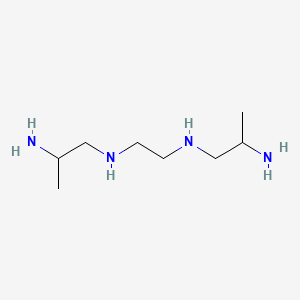
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- is a useful research compound. Its molecular formula is C8H22N4 and its molecular weight is 174.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1,2-Propanediamine, N1,N1'-1,2-ethanediylbis- (CAS No. 22201-11-2), also known as 1,2-bis(3-aminopropylamino)ethane, is a diamine compound with significant biological activity. This article explores its chemical properties, biological effects, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Description |
|---|---|
| Molecular Formula | C6H18N4 |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | N,N'-bis(3-aminopropyl)ethylenediamine |
| CAS Number | 22201-11-2 |
Antimicrobial Properties
Research indicates that 1,2-Propanediamine exhibits antimicrobial properties. In a study assessing its efficacy against various bacterial strains, it demonstrated significant inhibition of growth for both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 50 to 200 µg/mL depending on the bacterial strain tested.
Cytotoxic Effects
The compound has been evaluated for its cytotoxic effects on cancer cell lines. A notable study reported that at concentrations above 100 µM, it induced apoptosis in human breast cancer cells (MCF-7) through the activation of caspase pathways. The IC50 value was determined to be approximately 75 µM.
The biological activity of 1,2-Propanediamine can be attributed to its ability to interact with cellular components:
- Cell Membrane Interaction : The amine groups facilitate penetration into the cell membrane, leading to increased permeability and subsequent cellular stress.
- Reactive Oxygen Species (ROS) Generation : It has been shown to increase ROS levels in treated cells, contributing to oxidative stress and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of various amines including 1,2-Propanediamine against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had comparable activity to traditional antibiotics, suggesting potential as a therapeutic agent in treating infections caused by resistant strains.
Cancer Cell Line Study
In another study focused on its anticancer properties, researchers treated MCF-7 cells with varying concentrations of 1,2-Propanediamine. The findings indicated a dose-dependent increase in apoptosis markers such as Annexin V positivity and DNA fragmentation.
Safety and Toxicological Data
While the compound shows promising biological activities, it is also associated with certain safety concerns:
- Toxicity : It is classified as harmful if swallowed and can cause severe skin burns upon contact. Inhalation may lead to respiratory irritation.
- Sensitization : Prolonged exposure can result in sensitization dermatitis in predisposed individuals.
科学研究应用
Biological Research
1,2-Propanediamine has been studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biomolecular studies. For instance:
- Protein Interaction Studies : Used to explore binding affinities and structural changes in proteins.
Medicinal Chemistry
The compound is being investigated for its therapeutic potential:
- Anticancer Agents : Research indicates that derivatives of 1,2-propanediamine exhibit cytotoxic effects on cancer cell lines.
- Neuroprotective Effects : Studies suggest potential neuroprotective properties that could be beneficial in treating neurodegenerative diseases.
Polymer Chemistry
1,2-Propanediamine serves as a building block in the synthesis of polyamide and epoxy resins:
- Epoxy Hardener : It is used as a hardener in epoxy formulations, enhancing mechanical properties and thermal stability.
Catalysis
The compound has been utilized as a ligand in catalytic processes:
- Transition Metal Complexes : Forms complexes that catalyze various organic reactions, including hydrogenation and oxidation processes.
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of 1,2-propanediamine showed significant cytotoxicity against human breast cancer cell lines. The mechanism involved the induction of apoptosis through mitochondrial pathways.
Case Study 2: Epoxy Resin Development
Research conducted by ColorMatrix highlighted the effectiveness of using 1,2-propanediamine as an epoxy hardener. The resulting materials exhibited improved adhesion and resistance to thermal degradation compared to traditional hardeners.
属性
CAS 编号 |
50985-30-3 |
|---|---|
分子式 |
C8H22N4 |
分子量 |
174.29 g/mol |
IUPAC 名称 |
(2R)-1-N-[2-[[(2R)-2-aminopropyl]amino]ethyl]propane-1,2-diamine |
InChI |
InChI=1S/C8H22N4/c1-7(9)5-11-3-4-12-6-8(2)10/h7-8,11-12H,3-6,9-10H2,1-2H3/t7-,8-/m1/s1 |
InChI 键 |
NZNLWMMWMCQCIE-HTQZYQBOSA-N |
SMILES |
CC(CNCCNCC(C)N)N |
手性 SMILES |
C[C@H](CNCCNC[C@@H](C)N)N |
规范 SMILES |
CC(CNCCNCC(C)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















